N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Overview
Description
N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions One common method involves the condensation of 4-fluoroaniline with 2-methoxybenzaldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with methyl acetoacetate under acidic conditions to yield the quinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and drugs.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- N-(4-bromophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- N-(4-methylphenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Uniqueness
N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the compound’s metabolic stability, increase its binding affinity to biological targets, and alter its electronic properties, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C24H23FN2O3 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H23FN2O3/c1-14-21(24(29)27-16-12-10-15(25)11-13-16)22(17-6-3-4-9-20(17)30-2)23-18(26-14)7-5-8-19(23)28/h3-4,6,9-13,22,26H,5,7-8H2,1-2H3,(H,27,29) |
InChI Key |
XRNDELJBCPSHKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OC)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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